molecular formula C12H17FO2 B159836 1-(2,2-Diethoxyethyl)-4-fluorobenzene CAS No. 1743-98-2

1-(2,2-Diethoxyethyl)-4-fluorobenzene

Cat. No. B159836
CAS RN: 1743-98-2
M. Wt: 212.26 g/mol
InChI Key: KHBPNUUPZGUYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,2-Diethoxyethyl)-4-fluorobenzene is a fluorinated aromatic compound that is likely to be used as an intermediate in organic synthesis. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can give insights into the behavior and potential applications of 1-(2,2-Diethoxyethyl)-4-fluorobenzene.

Synthesis Analysis

The synthesis of related compounds involves the use of diethoxybenzene derivatives and fluorinated aromatic compounds. For example, the synthesis of 1,2-diethoxy-3-fluorobenzene was achieved through a Fries rearrangement of 2-fluorophenyl acetate, followed by separation of isomers and further conversion into the desired compound . Similarly, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid, with the structure confirmed by X-ray crystallography . These methods could potentially be adapted for the synthesis of 1-(2,2-Diethoxyethyl)-4-fluorobenzene.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography and characterized by NMR and mass spectrometry . These techniques would be relevant for analyzing the molecular structure of 1-(2,2-Diethoxyethyl)-4-fluorobenzene as well.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. The Fries rearrangement is one such reaction, as seen in the scalable synthesis of key fluoro building blocks . Additionally, the kinetics and mechanism of reactions involving fluoro-dinitrobenzene and carbanion nucleophiles have been studied, providing insights into substitution reactions that could be relevant for 1-(2,2-Diethoxyethyl)-4-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 1-(2,2-Diethoxyethyl)-4-fluorobenzene. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals were studied, revealing the effects of chromophore aggregation and planarization on absorption and emission spectra . Impurities in diethoxybenzene samples were identified using mass spectral interpretation, which is also a useful technique for characterizing the physical and chemical properties of 1-(2,2-Diethoxyethyl)-4-fluorobenzene .

Scientific Research Applications

Photophysics and Chromophore Aggregation

Research involving derivatives of fluorobenzenes, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, has provided insights into the effects of chromophore aggregation and planarization on their photophysical properties. Studies conducted on the photophysics of these compounds in both solutions and crystals have demonstrated how aggregation affects absorption and emission spectra, revealing dual fluorescence emission in the solid state attributed to monomers and aggregates. These findings are significant for understanding the photophysical behavior of poly(phenyleneethynylene)s and similar compounds, highlighting the impact of molecular aggregation on their optical properties (Levitus et al., 2001).

Crystallography and Molecular Structure

The study of molecules similar to 1-(2,2-Diethoxyethyl)-4-fluorobenzene, such as 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, contributes to the field of crystallography by elucidating the structural properties and intermolecular interactions of fluorinated compounds. The crystal structure analysis of such compounds reveals details about hydrogen bonding and π–π interactions, which are crucial for understanding the three-dimensional arrangement and stability of molecular crystals (Mouri et al., 2013).

Organometallic Chemistry

Fluorobenzenes are increasingly recognized as versatile solvents and ligands in organometallic chemistry due to the weak π-electron donation of the arene ring influenced by fluorine substituents. Research into fluorobenzene derivatives has provided insights into their use as non-coordinating solvents or as ligands that are readily displaced, facilitating various organometallic reactions and catalysis. This area of research highlights the potential of fluorinated benzenes in developing new catalytic systems and organometallic reactions (Pike et al., 2017).

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) using building blocks similar to 1-(2,2-Diethoxyethyl)-4-fluorobenzene demonstrates the potential of fluorinated compounds in constructing porous materials. These materials, linked through bonds such as hydrazone linkages, exhibit high crystallinity, chemical and thermal stability, and permanent porosity, making them suitable for applications in gas storage, catalysis, and as functional materials in electronics and photonics (Uribe-Romo et al., 2011).

Future Directions

While specific future directions for “1-(2,2-Diethoxyethyl)-4-fluorobenzene” were not found, research into related compounds suggests potential applications in medicinal chemistry .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPNUUPZGUYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169813
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-4-fluorobenzene

CAS RN

1743-98-2
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-diethoxyethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.